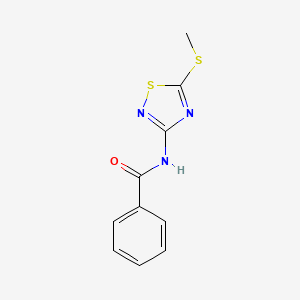

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide

Description

Chemical Identity and Nomenclature

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide constitutes a structurally defined heterocyclic compound characterized by the integration of a 1,2,4-thiadiazole ring system with a benzamide moiety through an amide linkage. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature, specifically incorporating the Hantzsch-Widman system for thiadiazole designation. The molecular identity is established through its Chemical Abstracts Service registry number 353254-76-9, which provides unambiguous identification within chemical databases and literature.

The molecular formula C₁₀H₉N₃OS₂ defines the compound's elemental composition, incorporating ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, one oxygen atom, and two sulfur atoms. This formula represents a molecular weight of 251.33 grams per mole, positioning the compound within the range typical for small-molecule heterocyclic derivatives. The structural framework encompasses a five-membered 1,2,4-thiadiazole ring bearing a methylthio substituent at the 5-position and an amide linkage to a benzene ring at the 3-position, creating a bifunctional architecture that combines the electronic properties of both heterocyclic and aromatic systems.

Physical properties documented for this compound include a calculated density of 1.41 grams per cubic centimeter and a refractive index of 1.669, parameters that reflect the molecular packing efficiency and electronic characteristics inherent to the thiadiazole-benzamide framework. These properties provide essential data for both theoretical calculations and practical applications involving the compound's handling and characterization. The International Chemical Identifier designation InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) serves as a standardized representation enabling computational analysis and database searching across diverse chemical informatics platforms.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 353254-76-9 | |

| Molecular Formula | C₁₀H₉N₃OS₂ | |

| Molecular Weight | 251.33 g/mol | |

| Density | 1.41 g/cm³ | |

| Refractive Index | 1.669 |

Historical Development in Thiadiazole Chemistry

The historical trajectory leading to compounds such as N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide traces its origins to foundational discoveries in heterocyclic chemistry during the late nineteenth century. The development of 1,3,4-thiadiazole chemistry emerged from the discovery of phenylhydrazines and hydrazine compounds, with the first 1,3,4-thiadiazole described by Fischer in 1882, though the true structural nature of these ring systems was not established until Freund and Kuh provided definitive characterization in 1890. This early period established the fundamental understanding of thiadiazole ring systems that would subsequently enable the exploration of diverse substitution patterns and isomeric variations.

The specific development of 1,2,4-thiadiazole chemistry followed a distinct historical pathway, with the first description of this isomeric form documented in 1821, though comprehensive synthesis and characterization were not achieved until 1955. This extended timeframe between initial description and detailed understanding reflects the analytical limitations of earlier periods and the complexity inherent in heterocyclic structure determination. The advancement of spectroscopic techniques and synthetic methodologies during the twentieth century facilitated more systematic exploration of thiadiazole derivatives, enabling the development of compounds with specific substitution patterns such as the methylthio and benzamide functionalities present in the target compound.

The emergence of natural products containing thiadiazole cores provided additional impetus for synthetic development, with dendrodoin representing the first naturally occurring 1,2,4-thiadiazole-containing compound identified in 1980 from marine tunicate Dendrodoa grass. This discovery demonstrated the biological relevance of thiadiazole structures and stimulated interest in synthetic analogues that might exhibit similar or enhanced biological properties. The subsequent decades witnessed extensive exploration of thiadiazole derivatives across multiple research domains, establishing the foundation for contemporary compounds such as N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide that integrate classical heterocyclic principles with modern synthetic strategies.

The evolution of synthetic methodologies has enabled increasingly sophisticated approaches to thiadiazole construction, including oxidative ring closure reactions, multicomponent reactions, and cycloaddition strategies that provide access to diverse substitution patterns. These methodological advances have facilitated the preparation of compounds bearing complex functional groups such as the methylthio and benzamide substituents that characterize the target compound. The development trajectory from simple thiadiazole cores to functionally elaborate derivatives represents a paradigmatic example of how foundational heterocyclic chemistry evolves through systematic structural modification and functional group incorporation.

Position Within 1,2,4-Thiadiazole Derivative Classifications

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide occupies a specific position within the systematic classification of 1,2,4-thiadiazole derivatives, representing a convergence of structural features that define its chemical and potentially biological properties. The compound belongs to the aromatic systems subclass of thiadiazoles, which encompasses neutral thiadiazoles possessing aromatic character through delocalized electron systems. This classification distinguishes it from mesoionic systems and nonaromatic derivatives that exhibit different electronic properties and reactivity patterns.

Within the 1,2,4-thiadiazole framework, four constitutional isomers are theoretically possible, differentiated by the relative positioning of sulfur and nitrogen atoms within the five-membered ring. The 1,2,4-thiadiazole isomer, specifically represented in the target compound, features sulfur at position 1 and nitrogen atoms at positions 2 and 4, creating a unique electronic environment that influences both chemical reactivity and potential biological activity. This specific arrangement provides a structural motif that resembles the ubiquitous pyrimidine moiety, contributing to the biological relevance observed in many 1,2,4-thiadiazole derivatives.

The substitution pattern exhibited by N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide places it within the category of 3,5-disubstituted 1,2,4-thiadiazoles, where the benzamide functionality occupies the 3-position and the methylthio group is located at the 5-position. This substitution pattern represents a common structural motif in medicinal chemistry applications, where the 5-position has been identified as the most reactive site for nucleophilic substitution reactions. The specific combination of methylthio and benzamide substituents creates a bifunctional molecule that combines the electron-donating properties of the methylthio group with the hydrogen-bonding capability of the benzamide moiety.

The classification of this compound within broader thiadiazole derivative families reveals its relationship to established pharmacologically active compounds, particularly those designed for targeting cysteine residues in proteins through the distinctive electrophilic properties of the thiadiazole ring. The 1,2,4-thiadiazole moiety functions as an electrophilic "warhead" capable of forming disulfide bonds with cysteine thiols, resulting in enzyme inactivation through covalent modification. This mechanistic classification positions N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide within a subset of thiadiazole derivatives that exhibit potential for targeting cysteine-dependent enzymes such as cathepsin B and transglutaminase.

The structural relationship between N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide and other biologically active thiadiazole derivatives, such as the aromatase inhibitor 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole used in cancer treatment, demonstrates the therapeutic potential inherent in this structural class. While maintaining the core 1,2,4-thiadiazole framework, the specific substitution pattern of the target compound creates a unique chemical entity that may exhibit distinct biological properties relative to established therapeutic agents. This positioning within the classification system suggests potential for both mechanistic similarity to known active compounds and novel properties arising from the specific methylthio and benzamide substitution pattern.

Propriétés

IUPAC Name |

N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERDFHOICHJZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375688 | |

| Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353254-76-9 | |

| Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is a chemical compound that has been used in proteomics researchIt’s known that 1,3,4-thiadiazole derivatives, which n-(5-methylthio-1,2,4-thiadiazol-3-yl)benzamide is a part of, have the ability to disrupt processes related to dna replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells. This suggests that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may interact with its targets by disrupting DNA replication processes.

Biochemical Pathways

Given its potential to disrupt dna replication processes, it can be inferred that it may affect pathways related to cell division and growth.

Pharmacokinetics

The in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity, which suggests that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may have good stability and potentially favorable pharmacokinetic properties.

Result of Action

Given its potential to disrupt dna replication processes, it can be inferred that it may lead to the inhibition of cell division and growth, particularly in bacterial and cancer cells.

Action Environment

The stability of 1,3,4-thiadiazol nucleus is attributed to its aromaticity, suggesting that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may be stable under various environmental conditions.

Activité Biologique

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiadiazole ring, which is known for its pharmacological properties. The synthesis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 5-methylthio-1,2,4-thiadiazole with benzoyl chloride or related derivatives. This process yields the target compound with high purity and yield.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has been evaluated against various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective (MIC 32 μg/mL) | |

| Escherichia coli | Moderate (MIC 64 μg/mL) | |

| Candida albicans | Effective (MIC 16 μg/mL) | |

| Pseudomonas aeruginosa | Limited |

The compound exhibits significant activity against Gram-positive bacteria and certain fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

2. Anticancer Activity

The anticancer potential of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has been explored in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 8 | Induces apoptosis | |

| HCT116 (Colon) | 9 | Growth inhibition | |

| PC3 (Prostate) | 7 | Cytotoxic effect |

In vitro studies indicate that the compound can induce apoptosis in cancer cells without significantly affecting normal cells. The mechanism involves the inhibition of key enzymes involved in cancer progression.

Case Studies and Research Findings

Recent research highlights the diverse mechanisms through which thiadiazole derivatives exert their anticancer effects. For instance:

- A study demonstrated that compounds bearing the thiadiazole moiety inhibited the activity of 15-lipoxygenase, an enzyme linked to tumor growth and metastasis. This inhibition was correlated with reduced cell viability in prostate cancer cells .

- Another investigation revealed that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, including N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), demonstrating IC50 values as low as 0.28 µg/mL for certain derivatives . The structure–activity relationship (SAR) analysis suggests that modifications to the thiadiazole ring can enhance anticancer activity by improving interaction with cellular targets .

Antimicrobial Properties

Thiadiazole compounds have also shown promising antimicrobial activity. For instance, N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has been evaluated for its effectiveness against various pathogenic microorganisms. Studies report that derivatives with halogen substitutions exhibit increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

Agricultural Applications

Fungicidal Activity

Thiadiazole derivatives are being explored as potential fungicides. The compound has demonstrated efficacy against fungal pathogens that affect crops, thus providing a basis for developing new agricultural fungicides. Laboratory tests have indicated that certain thiadiazole compounds exhibit significant antifungal activity against Fusarium and Botrytis species . This property can be utilized in crop protection strategies to enhance yield and reduce losses due to fungal infections.

Material Science Applications

Synthesis of Functional Materials

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is also being investigated for its role in the synthesis of functional materials. Its unique chemical properties allow it to be used as a building block in the creation of polymers and other materials with specific functional characteristics. For example, thiadiazole-containing polymers have been studied for their potential use in electronic devices due to their electrical conductivity and thermal stability .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Table 2: Pharmacological Profiles of Thiadiazole-Benzamide Derivatives

Key Observations:

- Antimicrobial vs. Anticancer: Compounds with pyridinyl or triazole substituents (e.g., ) show stronger antibacterial activity, while methyleneamino derivatives (e.g., ) exhibit potent anticancer effects.

- Antioxidant Potential: Benzamide derivatives with electron-donating groups (e.g., -OEt ) may enhance radical scavenging, though direct data for the methylthio analog is lacking .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The benzamide C=O stretch appears consistently near 1680 cm⁻¹ across analogs , confirming structural integrity.

- NMR Data : Aromatic protons in the benzamide moiety resonate at δ 7.4–8.3 ppm (DMSO-d6), while substituents like ethoxy (δ 4.4 ppm, -OCH2 ) or acetyl (δ 2.63 ppm, -COCH3 ) produce distinct shifts.

- Elemental Analysis : Methylthio derivatives (C: ~53–66%, N: ~13–17%) align with theoretical values, though ethoxy analogs (C: 53.07% ) have lower carbon content due to oxygen incorporation.

Méthodes De Préparation

Cyclization of Thiosemicarbazide Derivatives and Subsequent Functionalization

- Starting from thiosemicarbazide or related hydrazinecarbothioamide precursors, the thiadiazole ring is formed by cyclization with carboxylic acid derivatives or aldehydes.

- The methylthio substitution can be introduced by using methylthio-containing precursors or via post-cyclization substitution reactions.

Condensation of 5-Substituted Thiadiazol-2-Amines with Benzoyl Chlorides or Activated Benzoic Acids

- The 5-methylthio-1,2,4-thiadiazol-3-amine intermediate is reacted with benzoyl chloride or activated benzoic acid derivatives (e.g., using coupling agents like EDCI and HOBt) to form the benzamide bond.

Specific Preparation Methods Reported

Synthesis via Hydrazinecarbothioamide Cyclization and Amide Coupling

A detailed synthesis approach analogous to the preparation of related thiadiazole amides (e.g., N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) involves the following steps:

Step 1: Formation of 5-Methylthio-1,2,4-thiadiazol-3-amine intermediate

This can be achieved by refluxing methylthio-substituted hydrazinecarbothioamide derivatives in the presence of oxidizing agents or cyclization promoters such as ammonium ferric sulfate in aqueous media. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 2: Amide Bond Formation

The 5-methylthio-1,2,4-thiadiazol-3-amine is then reacted with benzoyl chloride or benzoic acid derivatives activated by coupling agents like hydroxybenzotriazole (HOBt) and N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents such as acetonitrile. The mixture is stirred at room temperature for 24 hours, followed by extraction and purification (e.g., washing with sodium bicarbonate, brine, drying over anhydrous sodium sulfate, and recrystallization).

This method yields the target benzamide with high purity and yield.

Base-Mediated Tandem Thioacylation and Intramolecular Cyclization

A recent advanced method involves:

- Using amidines and dithioesters or aryl isothiocyanates as starting materials in the presence of sodium hydride (NaH) in dimethylformamide (DMF).

- The reaction proceeds via base-mediated tandem thioacylation followed by intramolecular dehydrogenative N–S bond formation to generate the 1,2,4-thiadiazole ring.

- This transition-metal-free protocol is efficient and can be adapted to introduce methylthio substituents by selecting appropriate dithioesters.

- The final amide formation is then performed by coupling the thiadiazole amine intermediate with benzoyl derivatives.

This method offers a streamlined synthesis with fewer steps and mild conditions, suitable for preparing 3,5-disubstituted 1,2,4-thiadiazoles including methylthio-substituted analogs.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization to thiadiazole | Hydrazinecarbothioamide + oxidant (e.g., ammonium ferric sulfate) | Water | Reflux (~100 °C) | 30 h | Monitored by TLC |

| Amide coupling | 5-Methylthio-thiadiazol-3-amine + benzoic acid derivative + EDCI + HOBt | Acetonitrile | Room temperature | 24 h | Purification by extraction & recrystallization |

| Tandem thioacylation & cyclization | Amidines + dithioesters + NaH | DMF | Room temperature to mild heating | Several hours | Transition-metal-free, inert atmosphere |

Purification and Characterization

- Purification is typically achieved by column chromatography on silica gel or recrystallization from solvents such as hexane and diethyl ether.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure.

- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch near 1670–1680 cm⁻¹, N-H stretch).

- Mass Spectrometry (MS) for molecular weight confirmation.

- Melting point determination for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydrazinecarbothioamide cyclization + amide coupling | Hydrazinecarbothioamide, ammonium ferric sulfate, benzoic acid derivative, EDCI, HOBt | Well-established, high purity products | Longer reaction times (up to 30 h cyclization) |

| NaH–DMF promoted tandem thioacylation and cyclization | Amidines, dithioesters, NaH, DMF, benzoyl derivatives | Transition-metal-free, fewer steps, mild conditions | Requires inert atmosphere, sensitive reagents |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by benzamide coupling. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.

- Methylthio group introduction : Alkylation or thiolation reactions using methanethiol or methyl iodide.

- Benzamide coupling : Amidation via activated benzoyl chlorides in solvents like DMF or acetonitrile.

Optimization focuses on temperature (60–100°C), solvent polarity, and catalyst use (e.g., triethylamine for amidation) to achieve >70% yield .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?

- Methodology :

- NMR spectroscopy : - and -NMR confirm substituent positions and amide bond integrity.

- IR spectroscopy : Validates carbonyl (C=O, ~1650 cm) and thiadiazole ring vibrations.

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 279.03).

- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Substituent variation : Replace the benzamide’s para-methyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate electron density.

- Thiadiazole modification : Introduce halogens (e.g., Cl) at the 5-position to enhance lipophilicity and membrane permeability.

- Bioassays : Compare IC values in antimicrobial (MIC against S. aureus) or anticancer (MCF-7 cell viability) models to identify critical functional groups .

Q. What computational strategies predict this compound’s interactions with biological targets like kinases or microbial enzymes?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to Candida albicans CYP51 (PDB: 5TZ1) or human topoisomerase II.

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).

- QSAR models : Develop regression models linking logP and polar surface area to observed IC values .

Q. How should researchers resolve contradictions in cytotoxicity data between in vitro and in vivo studies?

- Methodology :

- Dosage calibration : Adjust concentrations to account for metabolic clearance (e.g., hepatic microsomal stability assays).

- Tumor microenvironment models : Use 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions.

- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models .

Data Analysis & Experimental Design

Q. What in vitro models are most suitable for evaluating anticancer mechanisms of this compound?

- Methodology :

- Apoptosis assays : Annexin V/PI staining in colorectal carcinoma (HCT-116) cells.

- Cell cycle analysis : Flow cytometry to detect G2/M arrest.

- Mitochondrial dysfunction : JC-1 staining for membrane potential collapse.

- Comparative controls : Include cisplatin or doxorubicin as positive controls .

Q. How can researchers validate the role of the methylthio group in enhancing bioactivity?

- Methodology :

- Analog synthesis : Prepare des-methylthio and ethylthio analogs.

- Enzyme inhibition assays : Compare IC against E. coli dihydrofolate reductase (DHFR).

- Thermodynamic studies : Isothermal titration calorimetry (ITC) to measure binding affinity (K) changes .

Contradiction Management

Q. How to address discrepancies in reported antimicrobial activity across studies?

- Methodology :

- Standardized protocols : Follow CLSI guidelines for broth microdilution assays.

- Strain verification : Use ATCC reference strains (e.g., P. aeruginosa ATCC 27853).

- Synergy testing : Combine with β-lactams to assess potentiation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.